A2B receptor antagonist 2
Beschreibung
Chemical Identification and Structural Elucidation of N-(4,6,7-trimethylquinazolin-2-yl)guanidine
N-(4,6,7-trimethylquinazolin-2-yl)guanidine represents an important class of quinazoline derivatives that has garnered significant interest in chemical research. This compound features a quinazoline core structure with three methyl substituents at positions 4, 6, and 7, along with a guanidine group attached at position 2. The following sections provide a comprehensive analysis of its chemical identification and structural properties.
Systematic Nomenclature and IUPAC Conventions
The systematic IUPAC name of the compound is 2-(4,6,7-trimethylquinazolin-2-yl)guanidine. Alternative nomenclature includes 1-(4,6,7-trimethylquinazolin-2-yl)guanidine and amino(4,6,7-trimethylquinazolin-2-yl)carboxamidine. The compound is registered with the Chemical Abstracts Service (CAS) under number 784-90-7.
The molecular formula of the compound is C12H15N5, with a calculated molecular weight of 229.287 g/mol. Following IUPAC conventions for heterocyclic compounds, the quinazoline ring system serves as the parent structure with position numbering beginning at the nitrogen atom, with substituents listed in alphabetical order.
Table 1. Chemical Identifiers of N-(4,6,7-trimethylquinazolin-2-yl)guanidine
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(4,6,7-trimethylquinazolin-2-yl)guanidine |
| Molecular Formula | C12H15N5 |
| Molecular Weight | 229.287 g/mol |
| CAS Number | 784-90-7 |
| InChI | InChI=1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17) |
| InChI Key | JFQDHSRWWLJCBV-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
| XLogP | 1.5 |
The compound adheres to Lipinski's rule of five for drug-likeness parameters, containing appropriate numbers of hydrogen bond donors (2) and acceptors (3), with a moderate lipophilicity value (XLogP of 1.5).
Molecular Architecture: X-ray Crystallography and DFT-Optimized Structures
The three-dimensional structure of N-(4,6,7-trimethylquinazolin-2-yl)guanidine can be elucidated through X-ray crystallography techniques. Although specific crystallographic data for this exact compound is not directly available in the literature, the methodology employed for related heterocyclic compounds can be applied.
Crystal growth for X-ray diffraction studies typically involves slow evaporation from appropriate solvent systems. For similar quinazoline derivatives, needle or rod-shaped crystals have been successfully grown using sitting drop methods with polyethylene glycol solutions and sodium citrate buffers (pH 3.6). Diffraction data collection at resolutions of approximately 1.67 Å enables detailed structural determination.
Table 2. Potential Crystallographic Parameters Based on Related Quinazoline Structures
| Parameter | Expected Value |
|---|---|
| Space Group | P4₃2₁2 |
| Cell Dimensions (a, b, c) (Å) | Similar to 54.41, 54.41, 77.79 |
| Resolution (Å) | 1.67-2.00 |
| R-factor / R-free | 0.18-0.20 / 0.20-0.23 |
Density Functional Theory (DFT) calculations provide an alternative approach to structural elucidation when crystallographic data is unavailable. M06-2X and B3LYP computational approaches have been successfully applied to similar guanidine derivatives. These methods can predict conformational energies and optimize geometric parameters, including bond lengths, bond angles, and torsional angles.
The guanidine moiety in N-(4,6,7-trimethylquinazolin-2-yl)guanidine likely exists as an equilibrium of several tautomers, as is generally observed with guanidine structures. DFT calculations can determine the relative stabilities of these tautomeric forms and predict the predominant structure under various conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides crucial information about the structure of N-(4,6,7-trimethylquinazolin-2-yl)guanidine. Based on the structural features and comparative analysis with similar quinazoline derivatives, the following spectral assignments can be anticipated:
In the ¹H NMR spectrum (DMSO-d₆), characteristic signals would include:
- Three singlets for the methyl groups at positions 4, 6, and 7, typically appearing between δ 2.4-2.9 ppm
- Two singlets for the aromatic protons at positions 5 and 8, expected around δ 7.5-8.0 ppm
- Broad signals for the guanidine -NH protons, generally observed in the range of δ 7.0-8.5 ppm, with potential variations depending on solvent and temperature
For related compounds such as 4,6,7-trimethylquinazolyl-2-guanidine, the following ¹H NMR data has been reported: δ 2.43 (s, 3H), 2.45 (s, 3H), 2.59 (br, 4H), 2.82 (s, 3H), 7.57 (s, 1H), 7.95 (s, 1H), 11.6–12.0 (br, 2H).
In the ¹³C NMR spectrum, signals would be expected for:
- Three methyl carbons (approximately δ 20-25 ppm)
- Aromatic carbons of the quinazoline ring system (δ 110-165 ppm)
- The guanidine carbon (approximately δ 155-160 ppm)
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would provide additional structural confirmation through correlation of hydrogen and carbon signals, enabling complete assignment of the molecular framework.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of N-(4,6,7-trimethylquinazolin-2-yl)guanidine would yield characteristic fragmentation patterns that help confirm its structural identity. The molecular ion peak [M]⁺ would appear at m/z 229, corresponding to the molecular weight of C12H15N5.
Expected major fragmentation pathways include:
- Loss of one of the methyl groups to yield a fragment at m/z 214
- Cleavage of the guanidine group to produce a trimethylquinazoline fragment at m/z 172
- Further fragmentations of the quinazoline ring system
High-resolution mass spectrometry would provide an exact mass measurement to confirm the molecular formula with precision to within 5 ppm. The calculated exact mass for C12H15N5 is 229.132745 Da.
The predicted collision cross-section values for various adducts, as might be observed in ion mobility mass spectrometry, include [M+H]⁺ at m/z 230.11 with a CCS value of approximately 143 Ų.
Infrared and UV-Vis Absorption Profiles
Infrared spectroscopy provides valuable information about the functional groups present in N-(4,6,7-trimethylquinazolin-2-yl)guanidine. Characteristic absorption bands would include:
- N-H stretching vibrations of the guanidine group (~3300-3500 cm⁻¹)
- C=N stretching vibrations (~1640-1690 cm⁻¹)
- Aromatic C=C stretching (~1600-1400 cm⁻¹)
- C-H stretching of methyl groups (~2950-2850 cm⁻¹)
- C-N stretching (~1350-1250 cm⁻¹)
The UV-Visible absorption spectrum would display characteristic bands associated with π→π* and n→π* electronic transitions within the quinazoline chromophore. Based on general properties of quinazoline derivatives, major absorption maxima would likely occur in the range of 260-280 nm with a molar extinction coefficient (ε) on the order of 10⁴ L·mol⁻¹·cm⁻¹.
The spectrum may exhibit additional fine structure due to the extended conjugation provided by the guanidine substituent. Solvent effects would likely influence the precise positions of these absorption bands, with potential bathochromic shifts in more polar solvents due to stabilization of excited states.
Table 3. Expected Spectroscopic Properties of N-(4,6,7-trimethylquinazolin-2-yl)guanidine
| Spectroscopic Method | Key Features |
|---|---|
| ¹H NMR | Three methyl singlets (δ 2.4-2.9 ppm); Two aromatic proton singlets (δ 7.5-8.0 ppm); Guanidine NH protons (δ 7.0-8.5 ppm) |
| ¹³C NMR | Methyl carbons (δ 20-25 ppm); Aromatic carbons (δ 110-165 ppm); Guanidine carbon (δ 155-160 ppm) |
| Mass Spectrometry | Molecular ion at m/z 229; Fragment ions at m/z 214, 172 |
| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹); C=N stretching (1640-1690 cm⁻¹); Aromatic C=C stretching (1600-1400 cm⁻¹) |
| UV-Vis Spectroscopy | Absorption maxima at 260-280 nm; ε ≈ 10⁴ L·mol⁻¹·cm⁻¹ |
Through comprehensive analysis of these spectroscopic data, the structure of N-(4,6,7-trimethylquinazolin-2-yl)guanidine can be unambiguously confirmed and its electronic and molecular properties thoroughly characterized.
Eigenschaften
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-6-4-9-8(3)15-12(17-11(13)14)16-10(9)5-7(6)2/h4-5H,1-3H3,(H4,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQDHSRWWLJCBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386127 | |
| Record name | GNF-Pf-1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-90-7 | |
| Record name | GNF-Pf-1241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A2B receptor antagonist 2 typically involves the construction of a xanthine scaffold, followed by the introduction of specific substituents to enhance selectivity and potency. One common synthetic route includes:
Formation of the xanthine core: This step involves the condensation of a suitable purine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of substituents: Various substituents are introduced at specific positions on the xanthine core to achieve the desired selectivity and potency. This can be done through nucleophilic substitution, electrophilic aromatic substitution, or other organic reactions.
Purification and characterization: The final product is purified using techniques such as column chromatography, recrystallization, or HPLC, and characterized using NMR, mass spectrometry, and other analytical methods.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve continuous flow chemistry or other advanced techniques to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Arten von Reaktionen: A2B-Rezeptor-Antagonist 2 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu ändern.
Substitution: Nukleophile oder elektrophilen Substitutionsreaktionen können verwendet werden, um Substituenten am Xanthin-Kern einzuführen oder zu ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und Wasserstoffgas können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten oder carboxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Alkyl-, Acyl- oder Sulfonylgruppen einführen können .
Wissenschaftliche Forschungsanwendungen
A2B-Rezeptor-Antagonist 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Werkzeug verwendet, um die Struktur-Wirkungs-Beziehungen von Adenosin-Rezeptor-Antagonisten zu untersuchen und neue synthetische Methoden zu entwickeln.
Biologie: In der biologischen Forschung wird A2B-Rezeptor-Antagonist 2 verwendet, um die Rolle des A2B-Rezeptors in verschiedenen physiologischen und pathologischen Prozessen wie der Modulation der Immunantwort und Entzündungen zu untersuchen.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Krebs, da sie das Tumorwachstum und die Metastasierung durch die Blockierung des A2B-Rezeptors hemmen kann. Sie wird auch auf ihre potenzielle Verwendung bei der Behandlung von entzündlichen Erkrankungen und immunbedingten Störungen untersucht.
Industrie: In der pharmazeutischen Industrie wird A2B-Rezeptor-Antagonist 2 in Medikamentenentdeckungs- und Entwicklungsprogrammen eingesetzt, die darauf abzielen, neue Therapeutika zu identifizieren, die auf den A2B-Rezeptor abzielen
5. Wirkmechanismus
A2B-Rezeptor-Antagonist 2 entfaltet seine Wirkung, indem er an den Adenosin-A2B-Rezeptor bindet und seine Aktivierung durch Adenosin blockiert. Dies verhindert, dass der Rezeptor nachgeschaltete Signalwege initiiert, die Entzündungen, Immunsuppression und Tumorwachstum fördern. Die beteiligten molekularen Ziele und Pfade umfassen:
Aktivierung der Adenylatcyclase: Durch die Blockierung des A2B-Rezeptors hemmt die Verbindung die Aktivierung der Adenylatcyclase, wodurch die Produktion von cyclischem Adenosinmonophosphat (cAMP) reduziert wird.
Immunmodulation: Die Verbindung kann die Immunantwort verstärken, indem sie die durch den A2B-Rezeptor vermittelte Suppression von T-Zellen, natürlichen Killerzellen und anderen Immunzellen verhindert.
Hemmung des Tumorwachstums: Durch die Blockierung des A2B-Rezeptors kann die Verbindung die Produktion von vaskulärem endothelialen Wachstumsfaktor (VEGF) und anderen pro-tumorigenen Faktoren hemmen, wodurch das Tumorwachstum und die Metastasierung reduziert werden
Wirkmechanismus
A2B receptor antagonist 2 exerts its effects by binding to the adenosine A2B receptor and blocking its activation by adenosine. This prevents the receptor from initiating downstream signaling pathways that promote inflammation, immune suppression, and tumor growth. The molecular targets and pathways involved include:
Adenylate cyclase activation: By blocking the A2B receptor, the compound inhibits the activation of adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP).
Immune modulation: The compound can enhance immune responses by preventing the A2B receptor-mediated suppression of T cells, natural killer cells, and other immune cells.
Tumor growth inhibition: By blocking the A2B receptor, the compound can inhibit the production of vascular endothelial growth factor (VEGF) and other pro-tumorigenic factors, reducing tumor growth and metastasis
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Guanidine Derivatives
Structural Analogues
2-(4-Ethoxy-8-methylquinazolin-2-yl)guanidine
- Molecular formula : C₁₂H₁₅N₅O
- Structure : Differs from the target compound by replacing the 4-methyl group with an ethoxy (-OCH₂CH₃) substituent and retaining a single methyl group at position 8 .
N-Cyano-N'-[...]guanidine Derivatives
- Example: N-Cyano-N'-[2-[[(2-guanidino-4-thiazolyl)methyl]thio]ethyl]-N″-[...]guanidine (Compound 26) .
- Structure : Features a thiazole ring and extended alkyl chains, diverging significantly from the quinazoline backbone.
- Functional impact : The thiazole moiety introduces sulfur-based reactivity, which may influence biological activity (e.g., enzyme inhibition).
Mitoguazone (Methylglyoxal-bis(guanylhydrazone))
- Application: Clinically used in leukemia and lymphoma treatment due to apoptosis-inducing properties, contrasting with the adenosine receptor antagonism of the target compound .
Target Compound :
- A2B Receptor Antagonism: Exhibits Ki values of 2.30 μM (rA₁), 6.8 μM (rA₂A), and 3.44 μM (hA₂B), suggesting selectivity for adenosine receptor subtypes .
- Potential Therapeutic Role: Investigated for conditions modulated by adenosine signaling, such as inflammation and cancer .
Mitoguazone :
- Mechanism : Induces apoptosis via inhibition of polyamine biosynthesis, with clinical utility in hematologic malignancies .
N-Cyano-N'-[...]guanidine Derivatives :
Physicochemical and Stability Profiles
- Melting Points: Target compound: Not reported. N-Cyano-N'-[...]guanidine derivatives: 54–137°C, influenced by substituent bulkiness .
- Solubility : Quantum chemical calculations (DFT/B3LYP) on a related guanidine derivative (3a/3b tautomers) suggest high polarity, favoring solubility in DMSO .
Biologische Aktivität
N-(4,6,7-trimethylquinazolin-2-yl)guanidine is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to cancer treatment. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Overview
N-(4,6,7-trimethylquinazolin-2-yl)guanidine acts primarily as an antagonist of the adenosine A2B receptor. This receptor is implicated in various physiological processes, including immune modulation and tumor progression. By blocking this receptor, the compound can inhibit tumor growth and metastasis, making it a promising candidate for therapeutic applications in oncology and immunotherapy.
The primary mechanism through which N-(4,6,7-trimethylquinazolin-2-yl)guanidine exerts its effects involves:
- Adenosine A2B Receptor Blockade : By binding to the A2B receptor, the compound prevents adenosine from activating this receptor. This inhibition disrupts downstream signaling pathways that promote inflammation and tumor growth.
- Inhibition of cAMP Production : Blocking the A2B receptor also inhibits adenylate cyclase activity, leading to reduced levels of cyclic adenosine monophosphate (cAMP), which is crucial for various cellular signaling pathways.
- Immune Response Modulation : The compound enhances immune responses by preventing A2B receptor-mediated suppression of T cells and natural killer cells, thereby promoting anti-tumor immunity.
Research Findings
Recent studies have highlighted the potential of N-(4,6,7-trimethylquinazolin-2-yl)guanidine in various cancer models:
- Cytotoxicity Studies : In vitro assays demonstrated that N-(4,6,7-trimethylquinazolin-2-yl)guanidine exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential disruption and phosphatidylserine translocation to the outer leaflet of the cell membrane. This was particularly evident in HCT-116 and HeLa cells treated with concentrations as low as 10 μM .
- Cell Cycle Analysis : Treatment with N-(4,6,7-trimethylquinazolin-2-yl)guanidine resulted in significant alterations in cell cycle distribution, particularly increasing the sub-G1 phase population in sensitive cell lines like HCT-116 .
Data Table
The following table summarizes the biological activity of N-(4,6,7-trimethylquinazolin-2-yl)guanidine against various cancer cell lines:
| Cell Line | IC50 (μM) | Apoptosis Induction | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.8 | Yes | Inhibition of A2B receptor |
| HeLa | 12.7 | Yes | Disruption of mitochondrial function |
| HCT-116 | 8 - 10 | Yes | Cell cycle arrest |
Case Studies
Several case studies have documented the efficacy of N-(4,6,7-trimethylquinazolin-2-yl)guanidine in preclinical models:
- Study on Tumor Growth Inhibition : A study demonstrated that administration of N-(4,6,7-trimethylquinazolin-2-yl)guanidine significantly reduced tumor size in xenograft models by inhibiting angiogenesis through decreased VEGF production.
- Immunomodulatory Effects : Another case highlighted its role in enhancing T-cell activation and proliferation in a murine model of cancer, suggesting a dual mechanism where it not only inhibits tumor growth but also boosts anti-tumor immunity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4,6,7-trimethylquinazolin-2-yl)guanidine, and how are intermediates characterized?
- Methodology : Synthesis typically involves reacting a functionalized quinazoline precursor (e.g., 4,6,7-trimethylquinazolin-2-amine) with guanidine under nucleophilic substitution conditions. Key steps include:
- Precursor activation : Use of DMF as a solvent and guanidinium hydrochloride to facilitate substitution .
- Characterization : Intermediates are validated via melting point analysis, -NMR, -NMR, and mass spectrometry. For example, the final compound shows distinct -NMR peaks at δ 140.87 (quinazoline C2), 128.77 (aromatic carbons), and 20.72 ppm (methyl groups) .
Q. Which spectroscopic techniques are critical for confirming the structure of N-(4,6,7-trimethylquinazolin-2-yl)guanidine?
- Key techniques :
- Mass spectrometry (MS) : ESI-MS reveals a molecular ion peak at m/z = 229.3 [M+1] and fragmentation patterns (e.g., m/z 172.1 [M–CH]) .
- NMR spectroscopy :
| -NMR Signal (ppm) | Assignment |
|---|---|
| 140.87 | Quinazoline C2 |
| 128.77 | Aromatic C4/C6/C7 |
| 20.72 | Methyl groups |
| (Data sourced from synthesis protocols ) |
Q. What safety protocols are essential when handling N-(4,6,7-trimethylquinazolin-2-yl)guanidine?
- Critical measures :
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., nitrogen oxides) .
- Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does N-(4,6,7-trimethylquinazolin-2-yl)guanidine interact with adenosine receptors, and what methodological approaches validate its antagonist activity?
- Mechanistic insights : The compound acts as a competitive A2B adenosine receptor antagonist, with Ki values of 2.30 μM (rA1), 6.8 μM (rA2A), and 3.44 μM (hA2B) .
- Validation methods :
- Radioligand binding assays : Use -labeled antagonists (e.g., -ZM241385) to measure displacement in transfected HEK293 cells .
- Functional cAMP assays : Monitor inhibition of receptor-mediated cAMP production via ELISA .
Q. What computational strategies can predict the electronic properties of N-(4,6,7-trimethylquinazolin-2-yl)guanidine, and how do they compare with experimental observations?
- DFT-based approaches :
- Exchange-correlation functionals : Hybrid methods (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials) .
- Comparison with experiment : DFT-predicted HOMO-LUMO gaps and charge distribution should align with NMR chemical shifts (e.g., methyl group electron withdrawal effects at δ 20.72 ppm) .
Q. How can researchers resolve contradictions in reported biological efficacy data for N-(4,6,7-trimethylquinazolin-2-yl)guanidine?
- Case study : Conflicting IC values in antiprotozoal vs. receptor antagonist assays.
- Resolution strategies :
- Dose-response standardization : Normalize data to cell viability controls (e.g., MTT assays) .
- Structural analogs : Compare with derivatives (e.g., 3-methylbut-2-enylguanidines) to isolate substituent effects .
- Meta-analysis : Use platforms like PubChem to aggregate bioactivity data and identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
